molecular formula C6H6BrClN2 B1379173 5-Bromo-6-chloro-4-methylpyridin-3-amine CAS No. 1461707-96-9

5-Bromo-6-chloro-4-methylpyridin-3-amine

Cat. No.: B1379173
CAS No.: 1461707-96-9
M. Wt: 221.48 g/mol
InChI Key: AFZHSISIVLKCMT-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-4-methylpyridin-3-amine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine, chlorine, and methyl substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-chloro-4-methylpyridin-3-amine typically involves halogenation and amination reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions often include the use of bases such as sodium tert-butoxide and solvents like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-chloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium tert-butoxide, potassium carbonate.

    Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4).

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products:

    Substituted Pyridines: Products formed by substitution reactions.

    Biaryl Compounds: Products formed by Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Chemistry: 5-Bromo-6-chloro-4-methylpyridin-3-amine is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, making it a candidate for drug development .

Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors. Its unique chemical properties make it suitable for applications in electronic devices and display technologies .

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-4-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-methylpyridin-3-amine
  • 5-Bromo-4-methylpyridin-3-amine
  • 5-Bromo-6-chloropyridin-2-amine

Comparison: Compared to its analogs, 5-Bromo-6-chloro-4-methylpyridin-3-amine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring. This unique arrangement can influence its reactivity and interaction with other molecules, making it a valuable compound for specific synthetic and research applications .

Biological Activity

5-Bromo-6-chloro-4-methylpyridin-3-amine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and data.

Overview of the Compound

This compound is characterized by its unique structure, which includes bromine and chlorine substituents on the pyridine ring. This configuration is significant for its reactivity and interaction with biological targets. The compound is primarily used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceutical agents.

The compound can be synthesized through various chemical reactions including:

  • Substitution Reactions : The bromine and chlorine atoms can be substituted with other nucleophiles, enhancing the compound's versatility in synthetic applications.
  • Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds with arylboronic acids .

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
SubstitutionAmines, thiolsNucleophilic substitution
Suzuki CouplingArylboronic acids, palladium catalystsTetrahydrofuran (THF), DMF
OxidationOxidizing agentsVaries

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities. For instance, it has been reported to inhibit various Gram-positive and Gram-negative bacterial strains, as well as fungi like Candida albicans .

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

PathogenMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.0048

These results highlight the compound's potential as a lead agent in developing new antimicrobial therapies .

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets such as enzymes or receptors. The presence of halogen atoms (bromine and chlorine) enhances its binding affinity, potentially leading to a more pronounced pharmacological effect. Additionally, the compound may influence cellular pathways through redox reactions .

Comparison with Similar Compounds

In comparison with related compounds, such as 5-Bromo-2-chloro-4-methylpyridin-3-amine and 5-Bromo-4-methylpyridin-3-amine, this compound demonstrates unique reactivity patterns due to the specific positioning of its substituents. This specificity can affect its interaction with biological systems and its overall efficacy as a drug candidate.

Properties

IUPAC Name

5-bromo-6-chloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-3-4(9)2-10-6(8)5(3)7/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZHSISIVLKCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461707-96-9
Record name 5-bromo-6-chloro-4-methylpyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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